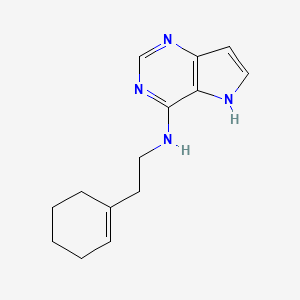
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
Preparation Methods
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be achieved through various synthetic routes. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrazine monohydrate for pyrazole formation, and gold catalysts for cyclization reactions . Major products formed from these reactions include various substituted pyrrolopyrimidines and pyrazoles.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrolopyrimidines have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antiviral and anti-inflammatory properties . In the industry, they are used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be compared with other pyrrolopyrimidine derivatives. Similar compounds include 5H-Pyrrolo(3,2-d)pyrimidin-4-amine and 9-deazaadenine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
84905-70-4 |
|---|---|
Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)6-8-16-14-13-12(7-9-15-13)17-10-18-14/h4,7,9-10,15H,1-3,5-6,8H2,(H,16,17,18) |
InChI Key |
WNJHJCKCHDRDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



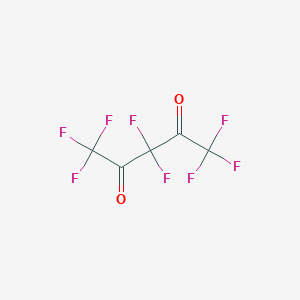
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
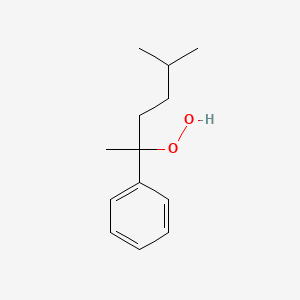
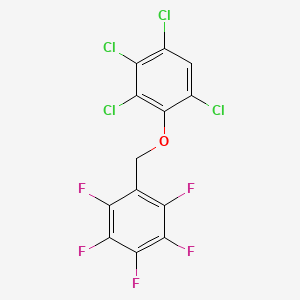
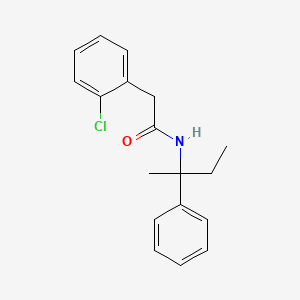

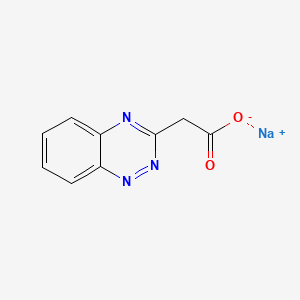
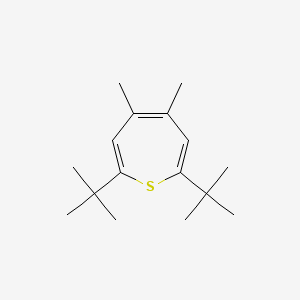
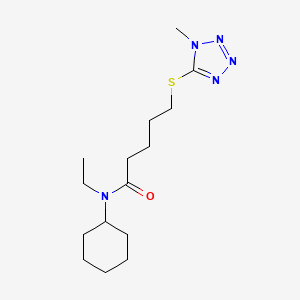
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)

![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
